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Compound of Interest

4-(2-Azepan-1-yl-ethyl)-
Compound Name:

phenylamine
CAS No.: 863377-36-0
Cat. No.: B1335134

Get Quote

Executive Summary

This guide provides a structural and functional analysis of phenylethylamine (PEA) and its
critical derivatives: Amphetamine, MDMA, and 2C-B. While sharing a common pharmacophore,
these compounds exhibit distinct neurophysiological profiles ranging from trace amine
neuromodulation (PEA) to monoamine release (Amphetamine/MDMA) and direct receptor
agonism (2C-B).

Key Differentiators:
¢ ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Phenylethylamine (PEA): The endogenous "trace amine" backbone.[1][2] Rapidly
metabolized by MAO-B; functions as a neuromodulator via TAAR1 but lacks systemic
stability.

e Amphetamine:
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-methylated PEA. This modification blocks MAO metabolism, allowing potent, sustained
dopamine/norepinephrine efflux via transporter reversal.

« MDMA: 3,4-methylenedioxy-methamphetamine.[3][4][5][6] Ring substitution shifts selectivity
toward the Serotonin Transporter (SERT) and VMATZ2, acting as an entactogen.

e 2C-B: 2,5-dimethoxy-4-bromophenethylamine. A direct 5-HT

receptor agonist. Unlike the others, it does not primarily rely on transporter reversal,
classifying it as a psychedelic.

Structural-Activity Relationship (SAR) & Mechanism

To understand the physiological divergence, we must analyze the structural modifications. The
following diagram illustrates how specific chemical substitutions dictate the mechanism of
action.

Diagram 1: SAR & Functional Divergence
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Caption: Structural evolution of PEA derivatives determining metabolic stability and receptor
selectivity.
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The "Releaser” vs. "Agonist" Distinction

A critical error in early-stage drug development is conflating "releasers" with "agonists."

Releasers (Amphetamine/MDMA): These are substrates for monoamine transporters
(DAT/NET/SERT). They enter the presynaptic neuron, interact with TAAR1 (Trace Amine
Associated Receptor 1) and VMAT?2 (Vesicular Monoamine Transporter 2), causing the
transporters to reverse direction and pump neurotransmitters out into the synapse [1].

Direct Agonists (2C-B): These bypass the transporter. They bind directly to postsynaptic
receptors (primarily 5-HT

), mimicking serotonin to induce signaling cascades [2].

Detailed Neurophysiological Profiles
-Phenylethylamine (PEA)[8][9]

Role: Endogenous trace amine.[1][7]

Mechanism: Potent TAAR1 agonist.[7][8]

Limitation: Extremely short half-life (

min) due to rapid oxidation by Monoamine Oxidase B (MAO-B).

Effect: In physiological conditions, it modulates dopaminergic firing rates.[2] Exogenous
administration is largely ineffective without MAO inhibition [3].

Amphetamine[3][6][7][8][10][11][12][13]

Mechanism:

o Uptake: Enters neuron via DAT.

o Intracellular Action: Agonizes intracellular TAARL (

-coupled), increasing cAMP.

o Phosphorylation: PKC/PKA phosphorylates DAT, reversing its function.
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o VMAT2: Collapses the vesicular pH gradient, dumping dopamine into the cytosol for efflux.
o Result: Massive, non-vesicular release of Dopamine (DA) and Norepinephrine (NE).

MDMA[4][5][7][10][11]

e Mechanism: Similar to amphetamine but with high affinity for SERT.

e VMAT2 Interaction: MDMA inhibits VMAT2-mediated uptake more potently than
amphetamine in serotonergic terminals, leading to rapid 5-HT depletion [4].

« TAAR1l: MDMA is a potent agonist at rodent TAAR1 but displays significantly lower potency
at human TAAR1 compared to amphetamine, suggesting species-specific signaling nuances

[51.[7]

2C-B

e Mechanism: Partial agonist at 5-HT
, 9-HT
, and 5-HT
9]

» Selectivity: Unlike MDMA, 2C-B has negligible affinity for transporters (DAT/SERT) and does
not cause monoamine efflux. Its psychoactive effects are driven by phospholipase C (PLC)
activation downstream of 5-HT

2].

Diagram 2: Synaptic Signaling Pathways
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Caption: Contrast between Amphetamine-driven efflux (left) and 2C-B direct agonism (right).

Experimental Protocols for Validation

As a scientist, relying on literature

values is insufficient. You must validate functional potency.

Protocol A: Fast-Scan Cyclic Voltammetry (FSCV)

Obijective: Differentiate between reuptake inhibition (e.g., Cocaine) and release (e.qg.,
Amphetamine/PEA). Why this method: Microdialysis is too slow (minutes) to capture the rapid
kinetics of transporter reversal. FSCV provides sub-second resolution.

» Preparation: Prepare striatal brain slices (300

m) from C57BL/6 mice. Perfuse with aCZF at 34°C.
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o Electrode: Insert a carbon-fiber microelectrode (CFE) into the dorsolateral striatum.
» Stimulation: Apply a single electrical pulse (monophasic, 2 ms) to evoke dopamine release.
e Drug Application:
o Perfuse PEA (1-10
M) or Amphetamine (1-10
M).
 Critical Readout:

o Reuptake Inhibitor: Increases the width (duration) of the evoked peak but not the baseline.

o Releaser (PEA/Amphetamine): Increases the baseline current (tonic non-stimulated
release) and reduces the amplitude of the electrically evoked release (due to vesicular

depletion).
Protocol B: TAARL1 cAMP Accumulation Assay

Objective: Quantify the potency of PEA derivatives at the intracellular trigger receptor.

o Transfection: Transfect HEK293 cells with human TAAR1 (hTAAR1) plasmid and a cAMP-
response element (CRE)-luciferase reporter.

o Seeding: Plate cells in 96-well white-walled plates (24h incubation).
e Treatment:
o Treat cells with varying concentrations (

to
M) of PEA, Amphetamine, MDMA, and 2C-B.

o Control: Forskolin (positive control for CAMP).

o Detection: Add luciferin substrate and measure luminescence.
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e Analysis: Plot log-concentration vs. response to determine

o Expected Result: Amphetamine/PEA will show high potency (
in
M range). MDMA will show weak/negligible efficacy at hnTAARL [5].[7]
Comparative Data Summary
The following table aggregates consensus binding affinities (

) and functional potencies (

) from authoritative sources (PDSP, Roth et al.). Lower numbers indicate higher affinity/potency.

hDAT hSERT S-HT hTAAR1

Affinity ( Affinity ( Potency ( Primary

Compound ]
Mechanism

Affinity (
) ) | )

TAAR1
Agonist

PEA >10,000 nM >10,000 nM >10,000 nM ~500-800 nM _
(Metabolically

Unstable)

DAT/NET
Amphetamine  ~20-50 nM ~1,700 nM >5,000 nM ~1,000 nM Reversal via
TAAR1

SERT/VMAT2

Reversal

MDMA ~400 nM ~70-100 nM >5,000 nM >10,000 nM*

Direct 5-HT

2C-B >10,000 nM >5,000 nM ~1-5nM Inactive Partial

Agonist

*Note: MDMA is a potent agonist at rodent TAAR1 but weak at human TAAR1.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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